molecular formula C4H14Cl2N2 B042356 1,2-Diethylhydrazine dihydrochloride CAS No. 7699-31-2

1,2-Diethylhydrazine dihydrochloride

Cat. No. B042356
CAS RN: 7699-31-2
M. Wt: 161.07 g/mol
InChI Key: NMTDWUVFGOBBAX-UHFFFAOYSA-N
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Description

1,2-Diethylhydrazine dihydrochloride is a chemical compound with the formula C2H5NHNHC2H5 · 2HCl . It is used in the synthesis of various derivatives such as 4,5-dihydro-pyrazole, pyrazolidine, and 1,2-dihydro-phthalazine .


Synthesis Analysis

1,2-Diethylhydrazine dihydrochloride is used as a reactant in various synthesis processes. For instance, it is involved in bromopyridazinedione-mediated protein and peptide bioconjugation and the synthesis of human neutrophil proteinase 3 inhibitors .


Molecular Structure Analysis

The molecular formula of 1,2-Diethylhydrazine dihydrochloride is C2H5NHNHC2H5 · 2HCl . Its molecular weight is 161.07 .


Physical And Chemical Properties Analysis

1,2-Diethylhydrazine dihydrochloride is a white powder . It has a melting point of 169 °C (dec.) (lit.) . It is also extremely hygroscopic and water-soluble .

Scientific Research Applications

Synthesis of Derivatives

1,2-Diethylhydrazine dihydrochloride is used in the synthesis of various derivatives such as 4,5-dihydro-pyrazole, pyrazolidine, and 1,2-dihydro-phthalazine . These derivatives have potential applications in various fields, including pharmaceuticals and specialty chemicals .

Protein and Peptide Bioconjugation

This compound is involved in bromopyridazinedione-mediated protein and peptide bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Synthesis of Human Neutrophil Proteinase 3 Inhibitors

1,2-Diethylhydrazine dihydrochloride is used in the synthesis of human neutrophil proteinase 3 inhibitors . These inhibitors are potential therapeutic agents for treating diseases related to neutrophil proteinase 3, such as Wegener’s granulomatosis.

Three-Component Cascade Processes

This compound is used in three-component cascade processes for the synthesis of aminoisoindolones and phthalazones . These compounds have potential applications in medicinal chemistry due to their biological activities.

Stereoselective Heterocyclization

1,2-Diethylhydrazine dihydrochloride is used in stereoselective heterocyclization for the synthesis of substituted hexahydropyrazolodiazepinecarboxylates . These compounds are important in the field of medicinal chemistry due to their potential biological activities.

Synthesis of Azacycloalkanes, Isoindoles, Pyrazole, Pyrazolidine, and Phthalazine Derivatives

This compound is used in the synthesis of azacycloalkanes, isoindoles, pyrazole, pyrazolidine, and phthalazine derivatives . These derivatives have potential applications in various fields, including pharmaceuticals and specialty chemicals .

Pharmaceutical Applications

In the pharmaceutical sector, 1,2-Diethylhydrazine dihydrochloride is instrumental in synthesizing active pharmaceutical ingredients (APIs) that require complex nitrogen-based structures .

Mechanism of Action

Target of Action

1,2-Diethylhydrazine dihydrochloride is a chemical compound that primarily targets the liver and colon . It is biotransformed into azoxymethane, a colon carcinogen, during the first hepatic passage . The compound’s primary targets are the enzymes involved in this biotransformation process .

Mode of Action

The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This interaction with its targets leads to changes in the biochemical pathways within the cells .

Biochemical Pathways

The main pathway involves the hepatic conversion of 1,2-Diethylhydrazine dihydrochloride to azoxymethane and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . This process affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .

Pharmacokinetics

It is known that the compound is biotransformed in the liver and excreted via the bile or bloodstream . These processes can impact the bioavailability of the compound in the body.

Result of Action

The result of the action of 1,2-Diethylhydrazine dihydrochloride is the induction of colon cancer in experimental animal models . The compound’s interaction with its targets and its effect on biochemical pathways lead to changes at the molecular and cellular levels that contribute to the development of cancer .

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

While the specific future directions for 1,2-Diethylhydrazine dihydrochloride are not detailed in the available resources, its use in the synthesis of various derivatives suggests potential applications in chemical and pharmaceutical research .

properties

IUPAC Name

1,2-diethylhydrazine;dihydrochloride
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InChI

InChI=1S/C4H12N2.2ClH/c1-3-5-6-4-2;;/h5-6H,3-4H2,1-2H3;2*1H
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InChI Key

NMTDWUVFGOBBAX-UHFFFAOYSA-N
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Canonical SMILES

CCNNCC.Cl.Cl
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Molecular Formula

C4H12N2.2ClH, C4H14Cl2N2
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID2025056
Record name 1,2-Diethylhydrazine dihydrochloride
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Molecular Weight

161.07 g/mol
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Physical Description

1,2-diethylhydrazine dihydrochloride is a white powder. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Record name 1,2-Diethylhydrazine dihydrochloride
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Product Name

1,2-Diethylhydrazine dihydrochloride

CAS RN

7699-31-2
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Melting Point

336 °F (decomposes) (NTP, 1992)
Record name 1,2-DIETHYLHYDRAZINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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